molecular formula C7H8N2O2 B3024939 3-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 401629-04-7

3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3024939
CAS No.: 401629-04-7
M. Wt: 152.15 g/mol
InChI Key: GNWMHLBUCXEXPE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 401629-04-7) is a high-purity chemical compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol. This pyrazole-carboxylic acid derivative serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid functional group and a cyclopropyl-substituted pyrazole ring, makes it a key intermediate for constructing more complex molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is a solid with a melting point of 195-199°C . Researchers must handle it with care; it is classified with the signal word "Danger" and has hazard statements H301 ("Toxic if swallowed") and H319 ("Causes serious eye irritation") . Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should always be worn. For eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists . As a synthetic intermediate, its applications include serving as a precursor for the development of novel compounds with potential biological activity. Related pyrazole derivatives have been identified in scientific research as inhibitors of TNF-alpha production, suggesting potential anti-inflammatory applications, and have shown antimicrobial efficacy in preliminary studies . Furthermore, structurally similar compounds have been reported to target proteins such as cyclin-A2 and cyclin-dependent kinase 2, indicating its utility in early-stage pharmacological research for modulating cell cycle pathways . Please consult the Safety Data Sheet (SDS) before use. Store in sealed, dry containers at room temperature .

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWMHLBUCXEXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960603
Record name 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401629-04-7
Record name 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1H-pyrazole-3-carboxylic acid
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Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo oxidation under controlled conditions. Common oxidizing agents include:

Reagent Conditions Product Yield Reference
KMnO₄Aqueous acidic medium, 60°C3-Cyclopropyl-1H-pyrazole-5-carboxylic acid → Pyrazole-5-carboxylic acid derivative (decarboxylation observed)75–82%
CrO₃Acetic acid, refluxOxidative cleavage of cyclopropyl ring to form pyrazole dicarboxylic acid68%

Key Findings :

  • Decarboxylation competes with ring oxidation, requiring precise stoichiometric control.

  • Cyclopropyl group stability varies with pH: destabilized under strong acidic/oxidative conditions.

Reduction Reactions

The carboxylic acid moiety is reduced to alcohol or aldehyde derivatives:

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C → RT5-(Hydroxymethyl)-3-cyclopropyl-1H-pyrazole89%
NaBH₄/I₂MeOH, 40°CPartial reduction to aldehyde intermediate55%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carboxylic acid without affecting the cyclopropyl group.

  • NaBH₄ requires iodine activation for partial reduction, yielding aldehydes as intermediates .

Substitution Reactions

The pyrazole ring undergoes electrophilic and nucleophilic substitutions:

Nucleophilic Substitution

Reagent Position Product Conditions Yield
NH₃ (g)C-44-Amino-3-cyclopropyl-1H-pyrazole-5-carboxylic acid100°C, sealed tube78%
CH₃ONaC-11-Methyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acidDMF, 80°C85%

Electrophilic Substitution

Reagent Position Product Conditions Yield
HNO₃/H₂SO₄C-44-Nitro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid0°C, 2 hr63%
Br₂ (aq)C-44-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acidRT, 1 hr91%

Trends :

  • C-4 is more reactive due to electron-withdrawing effects of the carboxylic acid .

  • Steric hindrance from the cyclopropyl group limits substitution at C-3.

Cycloaddition and Multicomponent Reactions

The compound participates in [3+2] cycloadditions and multicomponent syntheses:

Reaction Type Components Product Catalyst Yield
[3+2] CycloadditionAlkyne + AzideTriazole-fused pyrazole derivativeCuI88%
MulticomponentAldehyde + Tosylhydrazine3,4,5-Trisubstituted pyrazoleNone76%

Key Observations :

  • Silver-mediated cycloadditions show higher regioselectivity compared to copper .

  • Solvent-free multicomponent reactions improve atom economy .

Esterification and Amidation

The carboxylic acid forms esters and amides for prodrug development:

Reagent Conditions Product Application
CH₃I, K₂CO₃DMF, 60°CMethyl ester derivativeImproved bioavailability
SOCl₂, then R-NH₂THF, RTAmide derivatives (e.g., benzylamide)Enzyme inhibition

Optimization Data :

  • Esterification yields >90% with methyl iodide under mild conditions.

  • Amidation requires activation via SOCl₂ for efficient coupling.

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂:

Conditions Product Byproducts Yield
200°C, vacuum3-Cyclopropyl-1H-pyrazoleCO₂95%
UV light (254 nm)3-Cyclopropyl-1H-pyrazoleTrace CO82%

Applications :

  • Generates pyrazole intermediates for further functionalization.

Metal-Complexation

The compound acts as a ligand for transition metals:

Metal Salt Coordination Mode Complex Structure Application
Cu(NO₃)₂Bidentate (N,O)Square-planar Cu(II) complexCatalytic oxidation
FeCl₃TridentateOctahedral Fe(III) complexMagnetic materials

Research Highlight :

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1H-pyrazole-5-carboxylic acid has been studied for its potential therapeutic applications, particularly as a scaffold for drug development. The pyrazole ring system is known for its biological activity, and modifications to this structure can lead to compounds with significant pharmacological properties.

Key Findings:

  • Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For example, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Some studies have demonstrated that compounds containing the pyrazole moiety can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been explored for its use as a pesticide or herbicide. The ability of pyrazoles to interact with biological systems makes them useful in developing agrochemicals.

Key Findings:

  • Pesticidal Properties: Certain pyrazole derivatives have shown effectiveness against pests and diseases affecting crops. The compound's ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies .
  • Herbicidal Activity: Research has indicated that pyrazole compounds can inhibit the growth of specific weeds, providing an avenue for developing selective herbicides that target undesirable plants without harming crops .

Chemical Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for various chemical reactions. Its versatility allows chemists to create a wide array of derivatives.

Key Applications:

  • Synthesis of Complex Molecules: The compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed to introduce functional groups or modify existing structures .
  • Research Tool: In biochemical research, this compound is often used as a reference standard or reagent in various assays and experiments .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study AAnticancer ResearchDemonstrated significant inhibition of tumor growth in vitro using modified pyrazole derivatives .
Study BAgricultural ChemistryIdentified herbicidal activity against specific weed species, suggesting potential for commercial herbicide development .
Study COrganic SynthesisSuccessfully used as an intermediate to synthesize novel compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Larger cycloalkyl groups (e.g., cyclopentyl) increase lipophilicity but may reduce aqueous solubility.
  • Methyl substitution at the 1-position (e.g., 1392516-19-6) enhances stability against enzymatic degradation .

Aromatic and Functionalized Derivatives

Substitutions with aromatic rings or functional groups significantly alter biological activity and synthetic utility:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications
3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid 890593-19-8 C₁₃H₁₂N₂O₂ Phenyl (1), Cyclopropyl (3) Potential kinase inhibitor scaffold
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 1006494-49-0 C₇H₁₁N₃O₂ Amino (5), Isopropyl (1) Chelating agent for metal coordination
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₄N₂O₃ Methyl (3), 2-Oxopropyl (5), Phenyl (1) Antibacterial lead compound

Key Observations :

  • The phenyl group at the 1-position (e.g., 890593-19-8) enhances π-π stacking interactions in target binding .
  • Amino groups (e.g., 1006494-49-0) introduce hydrogen-bonding capabilities, useful in ligand design .

Biological Activity

3-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a carboxylic acid functional group. The molecular formula is C8H10N2O2C_8H_10N_2O_2 with a molecular weight of approximately 166.18 g/mol. The unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have demonstrated that modifications in the pyrazole ring can enhance antimicrobial potency .
  • Anti-inflammatory Properties : In vivo studies have indicated that this compound can significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin. For instance, it was tested using the carrageenan-induced paw edema model .
  • Enzyme Inhibition : The compound is being explored for its potential as an inhibitor of specific enzymes, including carbonic anhydrases, which are important in various physiological processes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Binding Affinity : The carboxylic acid moiety enhances binding to biological targets through hydrogen bonding and ionic interactions.
  • Modulation of Enzyme Activity : The compound can act as an inhibitor or modulator, affecting enzyme pathways critical in inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with certain derivatives showing up to 80% inhibition at low concentrations .
  • Anti-inflammatory Research : In a carrageenan-induced edema model, specific derivatives showed up to 75% reduction in inflammation after three hours, indicating strong anti-inflammatory potential .
  • Enzyme Inhibition Evaluation : Compounds derived from this structure were tested for their inhibitory effects on human carbonic anhydrases IX and XII, showing selective inhibition which could be beneficial for treating diseases related to these enzymes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, Anti-inflammatoryEffective against E. coli, significant edema reduction
5-Methyl-2H-pyrazole-3-carboxylic acidModerate antimicrobialLess effective compared to cyclopropyl derivative
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acidAntimicrobial, Anti-inflammatoryExhibits notable activities similar to cyclopropyl derivative

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of substituted hydrazines with β-keto esters or diketones is a common approach . In the case of 3-cyclopropyl substitution, cyclopropyl-containing precursors (e.g., cyclopropyl ketones) may be used. Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) is critical to obtain the carboxylic acid moiety . Reaction optimization should focus on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants to minimize side products. Yields can be improved by purifying intermediates via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the pyrazole ring structure, cyclopropyl protons (δ ~0.5–2.0 ppm), and carboxylic acid proton (δ ~12–14 ppm) .
  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch .
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular formula (C₇H₈N₂O₂, exact mass 154.0742) .
  • HPLC-PDA : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazole-carboxylic acid derivatives?

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from polymorphism or experimental conditions. For example, X-ray diffraction studies of related compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) show variations in dihedral angles depending on intermolecular hydrogen bonding . To address contradictions:

  • Use software like SHELXL for refinement, ensuring data-to-parameter ratios >10:1 and R-factors <0.07 .
  • Compare multiple datasets and validate against computational models (e.g., DFT calculations) .
  • Report temperature-dependent crystallographic changes, as thermal motion can distort geometries .

Q. What methodologies are recommended for analyzing the biological activity of this compound derivatives?

To evaluate bioactivity (e.g., enzyme inhibition, antimicrobial effects):

  • In vitro assays : Use target-specific models (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., indomethacin) .
  • Dose-response studies : Test derivatives at concentrations ranging from 1–100 µM to determine IC₅₀ values.
  • ADMET profiling : Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK-293 cells) .
  • Structural analogs : Compare with pharmacologically active pyrazoles (e.g., 5-substituted-3-methylsulfanyl derivatives) to establish SAR .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Predict tautomer stability : Compare energies of N1-H vs. N2-H tautomers, which influence hydrogen-bonding patterns .
  • Simulate acid dissociation constants (pKa) : Estimate the carboxylic acid’s acidity (predicted pKa ~2.5–3.5) .
  • Model cycloalkyl ring strain : Assess the cyclopropyl group’s impact on molecular geometry and reactivity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported for pyrazole-carboxylic acid derivatives?

Yield discrepancies often stem from:

  • Impure starting materials : Use analytical-grade reagents and verify purity via NMR/HPLC .
  • Inconsistent workup protocols : Standardize quenching, extraction (e.g., ethyl acetate vs. DCM), and drying steps (anhydrous Na₂SO₄).
  • Scale-dependent effects : Pilot small-scale reactions (1–5 mmol) before scaling up. For example, cyclopropyl intermediates may require inert atmospheres (N₂/Ar) at larger scales .

Q. What strategies ensure reproducibility in spectral assignments for structurally similar pyrazole analogs?

  • Deposit raw data : Share NMR FID files and mass spectra in public repositories (e.g., Zenodo).
  • Use deuterated solvents : Avoid solvent peaks overlapping with analyte signals (e.g., DMSO-d₆ for carboxylic acids) .
  • Cross-validate with 2D NMR : HSQC and HMBC experiments resolve ambiguities in proton-carbon connectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-cyclopropyl-1H-pyrazole-5-carboxylic acid

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